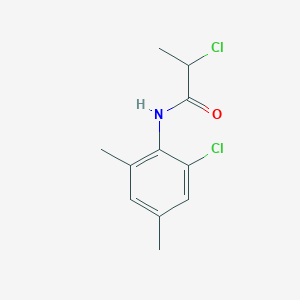
2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide
Vue d'ensemble
Applications De Recherche Scientifique
Chemical Analysis and Environmental Impact
Wastewater Treatment : Compounds similar to "2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide" may be analyzed as part of studies investigating the removal of toxic pollutants from the pesticide industry's wastewater. Such studies often explore biological processes and granular activated carbon systems for treating high-strength wastewaters rich in recalcitrant compounds, aiming to achieve a high quality effluent (Goodwin et al., 2018).
Environmental Monitoring : Research on the occurrence, synthesis, and detection methods for toxic compounds, including their impact on ecosystems and potential for bioaccumulation, is crucial. For instance, acrylamide, a compound studied for its occurrence in processed foods, shares structural similarities with the compound , highlighting the importance of monitoring and managing chemical pollutants (Pundir et al., 2019).
Health and Safety Applications
- Occupational Safety : Studies on the health effects of occupational exposure to chemicals provide insights into the need for safety measures and risk assessments in workplaces. This includes research on solvents like N,N-Dimethylformamide, emphasizing the significance of understanding chemical toxicity for preventing liver damage and other health issues among workers (Kim & Kim, 2011).
Toxicology and Risk Assessment
- Toxicological Studies : The environmental fate, behavior, and eco-toxicological effects of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) are extensively studied to assess their impact on human health and ecosystems. Such research sheds light on the potential risks associated with the widespread use of chemical compounds and the importance of regulatory measures to limit environmental exposure (Islam et al., 2017).
Propriétés
IUPAC Name |
2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-6-4-7(2)10(9(13)5-6)14-11(15)8(3)12/h4-5,8H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHOWCDKGLMGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




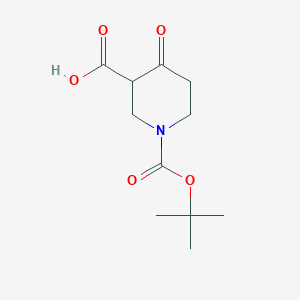
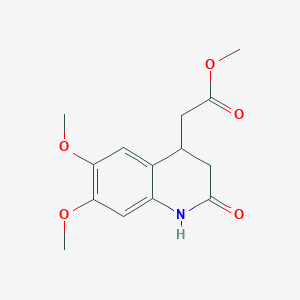
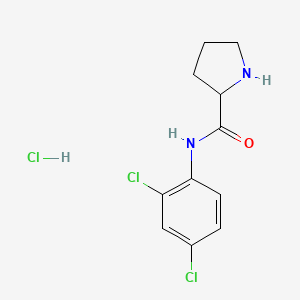

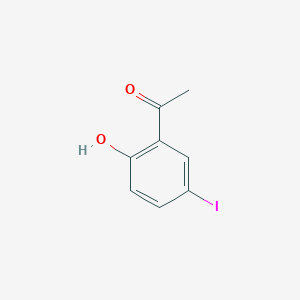
![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1416763.png)
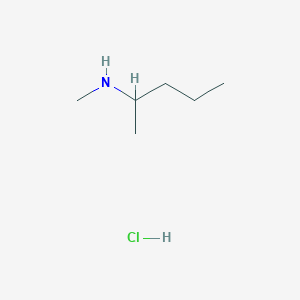
![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)
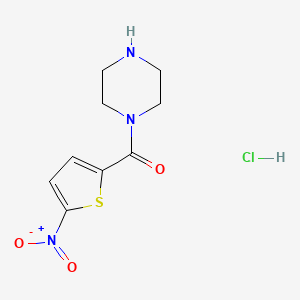
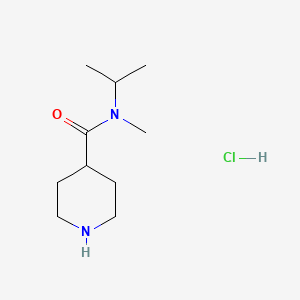
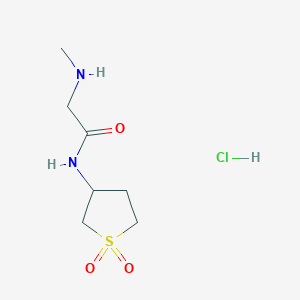
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)
